

Unraveling the Fragmentation Fingerprint: A Technical Guide to Quinaldic-d6 Acid Mass Spectrometry

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Compound of Interest

Compound Name: Quinaldic-d6 Acid

Cat. No.: B12309762

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of **Quinaldic-d6 Acid**. By understanding its fragmentation pathways, researchers can enhance metabolite identification, quantify analytes with greater accuracy, and accelerate drug development pipelines. This document outlines the core fragmentation patterns based on data from its non-deuterated analog, quinaldic acid, and extrapolates these findings to the deuterated species.

Core Concepts in Quinaldic Acid Fragmentation

Quinaldic acid, a quinolinemonocarboxylic acid, exhibits characteristic fragmentation patterns under mass spectrometry, primarily through the loss of its carboxylic acid group and subsequent cleavages of the quinoline ring structure. Electron ionization (EI) and collision-induced dissociation (CID) are key techniques for elucidating these pathways.

The primary fragmentation event for quinaldic acid involves the neutral loss of the carboxyl group ($-\text{COOH}$) as carbon dioxide (CO_2), resulting in a prominent fragment ion. Further fragmentation of the quinoline ring can then occur.

Predicted Fragmentation of Quinaldic-d6 Acid

For **Quinaldic-d6 Acid**, the deuterium labels are situated on the benzene ring of the quinoline structure. This isotopic labeling is crucial for distinguishing the compound in complex matrices and for internal standardization in quantitative assays. The fragmentation pattern is predicted to follow that of the unlabeled compound, with a corresponding mass shift in the fragments containing the deuterated ring.

The molecular weight of quinaldic acid is 173.17 g/mol . The primary fragment observed in its mass spectrum is the loss of the carboxyl group (45 Da), leading to a quinoline fragment at m/z 128. For **Quinaldic-d6 Acid**, the molecular weight will be approximately 179.17 g/mol . The initial loss of the carboxyl group will result in a deuterated quinoline fragment.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for **Quinaldic-d6 Acid** based on the known fragmentation of quinaldic acid. The m/z values for **Quinaldic-d6 Acid** are calculated based on the fragmentation of the unlabeled compound and the presence of six deuterium atoms on the benzene portion of the quinoline ring.

Precursor Ion (Quinaldic-d6 Acid) [M-H] ⁻	Predicted Fragment Ion	Neutral Loss	Predicted m/z of Fragment Ion	Description
178.08	[C ₁₀ D ₆ HNO ₂ - H] ⁻	-	178.08	Deprotonated molecular ion
178.08	[C ₉ D ₆ N] ⁻	COOH	133.08	Loss of the carboxylic acid group
178.08	[C ₈ D ₅] ⁻	C ₂ HNO ₂	107.08	Fragmentation of the pyridine ring

Experimental Protocols

While specific experimental data for **Quinaldic-d6 Acid** is not publicly available, a general methodology for its analysis by liquid chromatography-mass spectrometry (LC-MS) is provided below. This protocol is based on standard methods for the analysis of small organic acids.

Liquid Chromatography Conditions:

- Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size) is suitable for separation.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40 $^{\circ}$ C.

Mass Spectrometry Conditions:

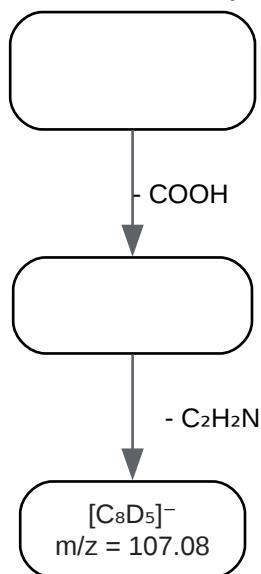
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 $^{\circ}$ C.
- Desolvation Temperature: 350 $^{\circ}$ C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 600 L/hr.
- Collision Gas: Argon.
- Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

- Analyzer: A time-of-flight (TOF) or quadrupole time-of-flight (Q-TOF) mass analyzer is recommended for accurate mass measurements.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathway of **Quinaldic-d6 Acid** and a typical experimental workflow for its analysis.

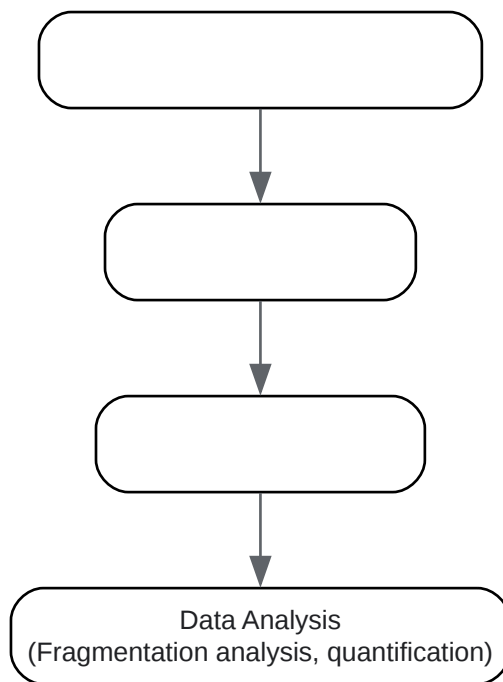
Predicted Fragmentation Pathway of Quinaldic-d6 Acid



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Caption: Predicted fragmentation of **Quinaldic-d6 Acid**.

Experimental Workflow for Quinaldic-d6 Acid Analysis



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Caption: A typical LC-MS workflow for analysis.

By leveraging the principles outlined in this guide, researchers can confidently identify and quantify **Quinaldic-d6 Acid**, leading to more robust and reliable scientific outcomes. The provided experimental parameters offer a solid starting point for method development, while the visualized fragmentation pathways serve as a clear conceptual framework.

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